

Unveiling 4-Demethyltraxillaside: A Technical Guide to its Chemical Profile and Biological Activity

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Compound of Interest

Compound Name: 4-Demethyltraxillaside

Cat. No.: B12391234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Demethyltraxillaside**, a lignan with potential therapeutic applications. This document details its chemical structure, biological activity, and the experimental protocols used to elucidate its function, with a focus on its inhibitory effects on key signaling pathways.

Chemical Structure and Properties

4-Demethyltraxillaside, with the Chemical Abstracts Service (CAS) registry number 1691201-82-7, is a dibenzylbutyrolactone lignan. Its systematic IUPAC name is 2(3H)-Furanone, 3-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, (3R,4R)-. The molecular formula of **4-Demethyltraxillaside** is C₂₇H₃₄O₁₂.

Table 1: Physicochemical Properties of **4-Demethyltraxillaside**

Property	Value	Source
CAS Number	1691201-82-7	[1]
Molecular Formula	C ₂₇ H ₃₄ O ₁₂	[2]
Molecular Weight	550.56 g/mol	[2]
Boiling Point (Predicted)	798.3 ± 60.0 °C	[2]
Density (Predicted)	1.410 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.04 ± 0.25	[2]

Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways

4-Demethyltraxillaside has been identified as an active component isolated from *Caulis Trachelospermi* (the stem of *Trachelospermum jasminoides*)[3][4]. Research has demonstrated its inhibitory activity on the Interferon-gamma (IFN-γ)/Signal Transducer and Activator of Transcription 1 (STAT1) and Interleukin-6 (IL-6)/STAT3 signaling pathways[3][4]. These pathways are crucial in immune responses, inflammation, and cell proliferation, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

While specific IC₅₀ values for **4-Demethyltraxillaside**'s inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 pathways are not yet detailed in the primary literature, studies on the extract from which it was isolated and on related lignans provide valuable context. The initial extract of *Caulis Trachelospermi* strongly inhibited IFN-γ-induced STAT1-responsive luciferase activity with an IC₅₀ value of 2.43 μg/mL and IL-6-induced STAT3-responsive luciferase activity with an IC₅₀ of 1.38 μg/mL[3][4].

Further investigation into the active components of this extract revealed that related lignans, such as trachelogenin, arctigenin, and matairesinol, also exhibit potent inhibitory effects on these pathways[3][4].

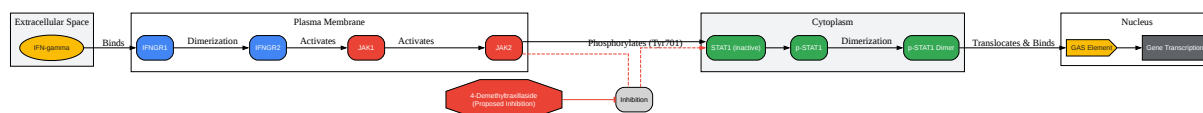
Table 2: Inhibitory Activities of Related Lignans from *Caulis Trachelospermi* on STAT1 and STAT3 Pathways

Compound	Target Pathway	IC ₅₀ (μM)
Trachelogenin	IFN-γ/STAT1	3.14
Arctigenin	IFN-γ/STAT1	9.46
Trachelogenin	IL-6/STAT3	3.63
Arctigenin	IL-6/STAT3	6.47
Matairesinol	IL-6/STAT3	2.92

Data sourced from Liu XT, et al. Molecules. 2014.[3][4]

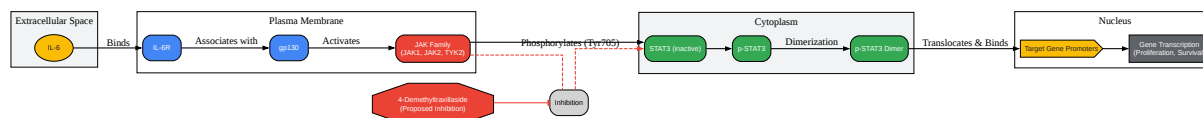
Signaling Pathway Diagrams

The following diagrams illustrate the canonical IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, highlighting the points of potential intervention by **4-Demethyltraxillaside**.



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Figure 1: IFN-γ/STAT1 Signaling Pathway and Proposed Inhibition.



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Figure 2: IL-6/STAT3 Signaling Pathway and Proposed Inhibition.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the characterization of inhibitors of STAT1 and STAT3 signaling pathways.

Isolation of 4-Demethyltraxillaside from Caulis Trachelospermi

A general procedure for the isolation of lignans from plant material involves the following steps:

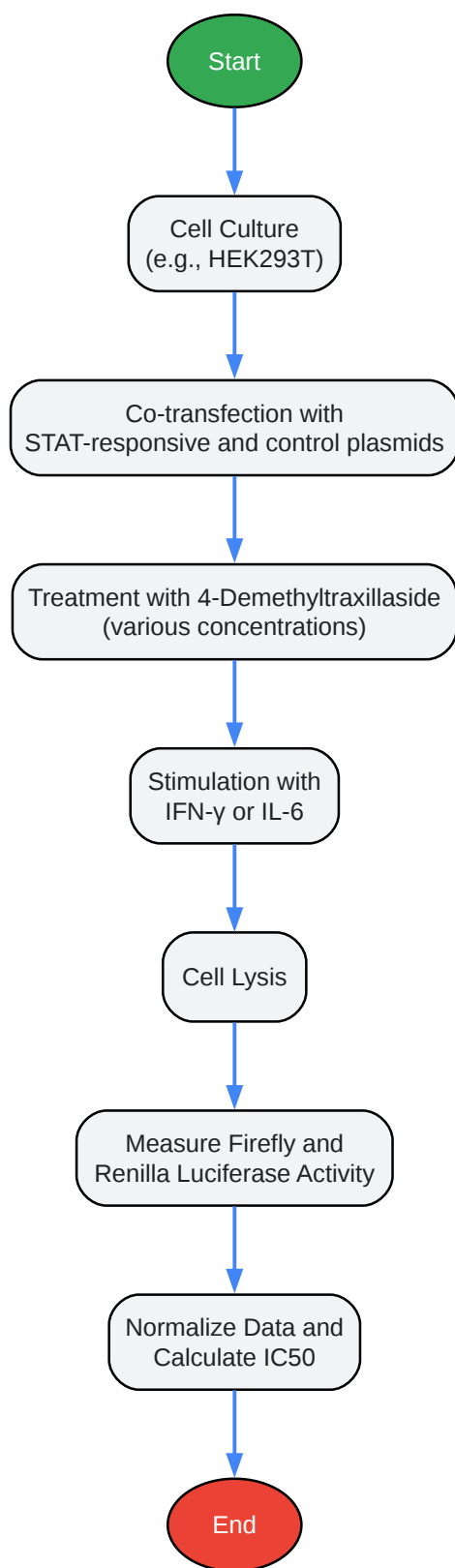
- **Extraction:** The dried and powdered plant material is extracted with a solvent, such as 80% ethanol, typically using methods like maceration or soxhlet extraction.
- **Fractionation:** The crude extract is then subjected to fractionation using techniques like column chromatography over macroporous resins (e.g., HP-20) to separate compounds based on polarity.
- **Purification:** Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

STAT1/STAT3 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of STAT1 and STAT3.

- **Cell Culture and Transfection:** A suitable human cell line (e.g., HeLa or HEK293T) is cultured in appropriate media. The cells are then co-transfected with a STAT-responsive luciferase reporter plasmid (containing STAT binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
- **Compound Treatment:** After transfection, the cells are treated with varying concentrations of **4-Demethyltraxillaside** or a vehicle control for a specified period.
- **Cytokine Stimulation:** The cells are then stimulated with the respective cytokine (IFN- γ for STAT1 activation or IL-6 for STAT3 activation) to induce the signaling cascade.
- **Luciferase Activity Measurement:** Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the luciferase activity in the compound-treated cells to that in the vehicle-treated control. The IC_{50} value is then determined by plotting the percentage of inhibition against the compound concentration.



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Figure 3: Workflow for STAT Luciferase Reporter Gene Assay.

Conclusion

4-Demethyltraxillaside is a promising natural product with demonstrated inhibitory activity against the IFN- γ /STAT1 and IL-6/STAT3 signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological function. Further research is warranted to determine the precise mechanism of action and to quantify its inhibitory potency, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.

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